Ceftizoxime alapivoxil

Descripción general

Descripción

Ceftizoxime alapivoxil is a prodrug of ceftizoxime, a third-generation cephalosporin antibiotic. It is designed to enhance the oral bioavailability of ceftizoxime, which is typically administered parenterally. This compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ceftizoxime alapivoxil involves multiple steps, starting from the core cephalosporin structure. The key steps include:

Formation of the cephalosporin nucleus: This involves the condensation of 7-aminocephalosporanic acid with appropriate side chains.

Introduction of the oxime moiety: The oxime group is introduced to enhance the stability of the compound against β-lactamase enzymes.

Esterification: The final step involves esterification with alapivoxil to improve oral bioavailability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.

Purification: Involves crystallization and filtration to obtain the pure compound.

Quality control: Ensures that the final product meets the required specifications for pharmaceutical use.

Análisis De Reacciones Químicas

Types of Reactions

Ceftizoxime alapivoxil undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond is hydrolyzed in vivo to release the active ceftizoxime.

Oxidation and reduction: These reactions can occur under specific conditions, although they are less common for this compound.

Substitution: The oxime group can participate in substitution reactions under certain conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous environments, catalyzed by enzymes or acidic/basic conditions.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Reduction: May involve reducing agents such as sodium borohydride.

Major Products

The primary product of hydrolysis is ceftizoxime, which retains the antibiotic activity. Other reactions may yield various derivatives depending on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ceftizoxime alapivoxil exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Enterobacteriaceae and has demonstrated resistance to various beta-lactamases, making it a valuable option in treating resistant infections. The compound's mechanism of action involves inhibiting bacterial cell wall synthesis, leading to cell lysis and death.

Comparative Antibacterial Activity

Table 1 summarizes the comparative antimicrobial activity of this compound against other oral cephalosporins:

| Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative | Resistance to Beta-lactamases |

|---|---|---|---|

| This compound | High | High | Yes |

| Cefpodoxime | Moderate | Moderate | Limited |

| Cefixime | Low | Moderate | Limited |

| Cefdinir | Low | Moderate | Limited |

| Cefaclor | Low | Low | No |

This compound has shown 4 to 16 times greater antimicrobial activity compared to cefpodoxime and cefteram against intestinal bacteria and pneumobacillus, indicating its superior efficacy in clinical settings .

Treatment of Infections

This compound has been evaluated for its effectiveness in treating various infections, including:

- Lower Respiratory Tract Infections : Effective against pathogens like Klebsiella spp., Proteus mirabilis, and Escherichia coli.

- Urinary Tract Infections : Demonstrated efficacy against Staphylococcus aureus and Pseudomonas spp.

- Gonorrhea : Effective for uncomplicated cervical and urethral gonorrhea caused by Neisseria gonorrhoeae.

- Meningitis : Shows promise in treating meningitis caused by Haemophilus influenzae and Streptococcus pneumoniae .

Case Studies

- Gnotobiotic Mouse Model : A study investigated the impact of this compound on intestinal flora in mice inoculated with multiple bacterial strains. Results indicated a significant reduction in Escherichia coli populations without affecting other strains, suggesting a targeted antibacterial effect .

- Clinical Efficacy : In a clinical setting, ceftizoxime was found effective for treating complicated urinary tract infections, particularly in immunocompromised patients. Its ability to combat resistant strains makes it an essential option for severe infections .

Mecanismo De Acción

Ceftizoxime alapivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, ceftizoxime disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparación Con Compuestos Similares

Similar Compounds

Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

Ceftriaxone: Known for its long half-life and once-daily dosing regimen.

Ceftazidime: Notable for its activity against Pseudomonas aeruginosa.

Uniqueness

Ceftizoxime alapivoxil is unique due to its prodrug nature, which enhances oral bioavailability compared to other cephalosporins that require parenteral administration. This makes it a convenient option for outpatient treatment of bacterial infections .

Actividad Biológica

Ceftizoxime alapivoxil (AS-924) is a novel orally active prodrug of ceftizoxime, a third-generation cephalosporin antibiotic. This compound exhibits significant biological activity against a range of bacterial pathogens, particularly Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antibacterial efficacy, and clinical implications based on diverse research findings.

1. Pharmacokinetics and Bioavailability

This compound is designed to enhance the bioavailability of ceftizoxime through structural modifications. The introduction of a lipophilic pivaloyloxymethyl (POM) group and a water-soluble L-alanyl group significantly improves the absorption characteristics of the drug.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | Constant across conditions |

| Peak Plasma Concentration | Increased with AS-924 |

| Time to Peak Concentration (Tmax) | 1.5 - 1.8 hours |

| Bioavailability | Enhanced compared to ceftizoxime |

Studies have demonstrated that this compound maintains a favorable balance between lipophilicity and water solubility, which facilitates its absorption in the gastrointestinal tract . The pharmacokinetic studies in dogs indicated that the absorption rate remains consistent under various conditions, which is critical for its therapeutic efficacy .

2. Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including Enterobacteriaceae and Haemophilus influenzae. Its mechanism of action involves inhibiting bacterial cell wall synthesis by interfering with the biosynthesis of mucopeptides, leading to cell lysis .

Table 2: Antibacterial Spectrum of this compound

| Bacterial Species | Activity |

|---|---|

| Gram-positive | Moderate |

| Streptococcus pneumoniae | Effective |

| Gram-negative | Strong |

| Escherichia coli | Highly susceptible |

| Pseudomonas aeruginosa | Moderately susceptible |

| Haemophilus influenzae | Effective |

Ceftizoxime has shown effectiveness in treating infections caused by organisms resistant to other antibiotics, including aminoglycosides and penicillins. Its resistance to various beta-lactamases enhances its utility in clinical settings .

3. Clinical Case Studies

A series of clinical studies have highlighted the effectiveness of this compound in treating various infections:

- Case Study 1 : A pediatric patient with meningitis caused by Streptococcus pneumoniae showed significant improvement after treatment with this compound, demonstrating its efficacy in serious infections .

- Case Study 2 : In immunocompromised adults, Ceftizoxime was effective against mixed infections resistant to standard treatments, underscoring its broad-spectrum activity and clinical relevance .

4. Conclusion

This compound represents a significant advancement in antibiotic therapy due to its enhanced bioavailability and broad-spectrum antibacterial activity. Its unique pharmacokinetic properties allow for effective treatment against challenging bacterial infections, particularly those caused by Gram-negative pathogens. Ongoing research and clinical trials will further elucidate its potential applications in various therapeutic contexts.

This compound's ability to overcome resistance mechanisms makes it a valuable addition to the antibiotic arsenal, particularly in treating serious infections where conventional therapies fail. As antibiotic resistance continues to rise globally, compounds like this compound are essential for ensuring effective treatment options remain available.

Propiedades

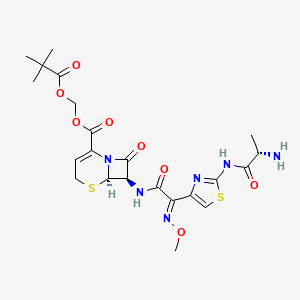

Fórmula molecular |

C22H28N6O8S2 |

|---|---|

Peso molecular |

568.6 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13+/t10-,14+,18+/m0/s1 |

Clave InChI |

VOPANQNVVCPHQR-INVOUVLYSA-N |

SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

SMILES isomérico |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

SMILES canónico |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

Sinónimos |

(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate AS 924 AS-924 ceftizoxime alapivoxil |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.